REACTION_SMILES
|
[C:18]([O:19][BH-:20]([O:21][C:22](=[O:23])[CH3:24])[O:25][C:26](=[O:27])[CH3:28])(=[O:29])[CH3:30].[Cl:32][CH2:33][CH2:34][Cl:35].[F:9][c:10]1[c:11]([CH:12]=[O:13])[cH:14][cH:15][cH:16][cH:17]1.[I:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[OH2:31]>>[I:1][c:2]1[cH:3][cH:4][c:5]([NH:6][CH2:12][c:11]2[c:10]([F:9])[cH:17][cH:16][cH:15][cH:14]2)[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccccc1CNc1ccc(I)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |